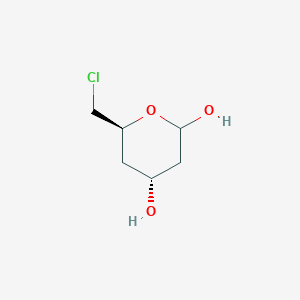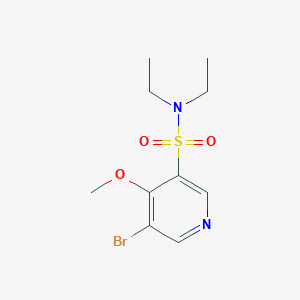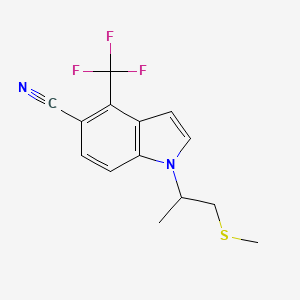
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the conjugated double bonds. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the aldol condensation reaction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
科学研究应用
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid exerts its effects involves its ability to participate in various chemical reactions. The compound’s conjugated double bonds and ketone group allow it to interact with biological molecules, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
(2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid: This compound has a similar structure but includes an additional conjugated double bond and a cyclohexene ring.
(2E,4E)-hexa-2,4-dienoic acid: This compound has fewer conjugated double bonds and lacks the ketone functional group.
Uniqueness
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a ketone group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(2E,4E,6E)-3,7-dimethyl-8-oxoocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H12O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h3-7H,1-2H3,(H,12,13)/b4-3+,8-6+,9-5+ |
InChI 键 |
VQLCUUASBUHEIK-GHKPMGPJSA-N |
手性 SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C=O |
规范 SMILES |
CC(=CC(=O)O)C=CC=C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)
![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)


![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)


![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)




